molecular formula C8H9F3N2O B2720414 1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole CAS No. 2241138-45-2

1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole

Cat. No.: B2720414
CAS No.: 2241138-45-2
M. Wt: 206.168
InChI Key: HUIPMMNIHDZYOW-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxetane ring, which is further connected to a methylated imidazole ring

Preparation Methods

The synthesis of 1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxetane ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a halogenated alcohol and a base.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.

    Coupling with imidazole: The final step involves coupling the trifluoromethylated oxetane with a methylated imidazole derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane and imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxetane and imidazole products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers with enhanced thermal stability and chemical resistance.

    Biological Studies: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.

    Industrial Applications: The compound’s stability and reactivity profile make it suitable for use in various industrial processes, including catalysis and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity through various pathways, such as inhibition or activation of enzymatic functions.

Comparison with Similar Compounds

1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole can be compared with other similar compounds, such as:

    1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring, leading to different reactivity and biological activity.

    2-(Trifluoromethyl)oxetan-2-yl-methanol: Lacks the imidazole ring, making it less versatile in terms of chemical reactivity and applications.

    1-Methyl-2-(2-(difluoromethyl)oxetan-2-yl)-1H-imidazole: Contains a difluoromethyl group instead of a trifluoromethyl group, resulting in different physicochemical properties and biological effects.

The uniqueness of this compound lies in its combination of the trifluoromethylated oxetane and methylated imidazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-[2-(trifluoromethyl)oxetan-2-yl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-13-4-3-12-6(13)7(2-5-14-7)8(9,10)11/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIPMMNIHDZYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2(CCO2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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